molecular formula C15H17N3O3 B12241619 N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-methoxy-N-methylpyrimidin-2-amine

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-methoxy-N-methylpyrimidin-2-amine

Cat. No.: B12241619
M. Wt: 287.31 g/mol
InChI Key: ATZAKADGCNGKCD-UHFFFAOYSA-N
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Description

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-methoxy-N-methylpyrimidin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzodioxin moiety, which is known for its biological activity, and a pyrimidin-2-amine group, which is often found in pharmaceutical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-methoxy-N-methylpyrimidin-2-amine typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) as a base to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-methoxy-N-methylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxin moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the benzodioxin moiety, while substitution reactions may introduce new functional groups into the compound.

Scientific Research Applications

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-methoxy-N-methylpyrimidin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as an antibacterial or antiviral agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-methoxy-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can activate ligand-activated transcription factors that regulate gene expression involved in cellular processes such as inflammation, apoptosis, and cell proliferation. This makes it a potential candidate for therapeutic applications in diseases where these pathways are dysregulated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-methoxy-N-methylpyrimidin-2-amine is unique due to its combination of the benzodioxin and pyrimidin-2-amine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C15H17N3O3

Molecular Weight

287.31 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-methoxy-N-methylpyrimidin-2-amine

InChI

InChI=1S/C15H17N3O3/c1-18(15-16-6-5-14(17-15)19-2)10-11-3-4-12-13(9-11)21-8-7-20-12/h3-6,9H,7-8,10H2,1-2H3

InChI Key

ATZAKADGCNGKCD-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC2=C(C=C1)OCCO2)C3=NC=CC(=N3)OC

Origin of Product

United States

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